N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolidinone ring, an ethoxyethyl linker, and a fluorinated benzenesulfonamide moiety, which contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides . These analogues often target specific proteins or enzymes in the body, altering their function to achieve a desired therapeutic effect.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it likely interacts with its target through a specific binding site, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the inhibition of certain enzymes or the modulation of signal transduction pathways .
Pharmacokinetics
One study has shown that a similar compound revealed high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
Similar compounds have been shown to have potent anticonvulsant properties and favorable safety profiles . This suggests that the compound may have potential therapeutic applications in the treatment of conditions such as epilepsy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2,5-dioxopyrrolidin-1-yl moiety. This can be achieved through the cyclization of glutamic acid derivatives under acidic conditions.
Ethoxyethyl Linker Attachment: The next step is the introduction of the ethoxyethyl linker. This is usually done via an etherification reaction, where the pyrrolidinone derivative is reacted with ethylene glycol in the presence of a strong acid catalyst.
Sulfonamide Formation: The final step involves the sulfonation of the fluorinated benzene ring followed by the coupling with the ethoxyethyl-pyrrolidinone intermediate. This step typically requires the use of sulfonyl chlorides and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its sulfonamide group is known for its bioactivity, making it a candidate for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-benzenesulfonamide: Lacks the fluorine atom, which may result in different reactivity and binding properties.
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-chloro-2-methylbenzenesulfonamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of the fluorine atom in N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide distinguishes it from similar compounds. Fluorine can significantly influence the compound’s electronic properties, metabolic stability, and interaction with biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c1-11-10-12(16)2-3-13(11)24(21,22)17-6-8-23-9-7-18-14(19)4-5-15(18)20/h2-3,10,17H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUCAPBOMOEWBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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